molecular formula C8H7F3N2O B2356579 4-Amino-2-(trifluoromethyl)benzamide CAS No. 934600-95-0

4-Amino-2-(trifluoromethyl)benzamide

Cat. No.: B2356579
CAS No.: 934600-95-0
M. Wt: 204.152
InChI Key: SFCGTQFWCJKPMA-UHFFFAOYSA-N
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Description

4-Amino-2-(trifluoromethyl)benzamide is a chemical compound with the CAS Number: 934600-95-0 . It has a molecular weight of 204.15 . The compound is typically stored in a dark place at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7F3N2O/c9-8(10,11)6-3-4(12)1-2-5(6)7(13)14/h1-3H,12H2,(H2,13,14) . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The compound’s density, boiling point, and other physical properties are not specified in the search results.

Scientific Research Applications

1. Polymer Synthesis

4-Amino-2-(trifluoromethyl)benzamide is involved in the synthesis of poly(p-benzamide) with a defined molecular weight and low polydispersity, as well as block copolymers containing well-defined aramide. This process has been demonstrated in the synthesis of polyamides with controlled molecular weight and low polydispersity, highlighting its potential in the field of polymer chemistry (Yokozawa et al., 2002).

2. Antioxidant Activity

Research has shown the potential antioxidant activity of amino-substituted benzamide derivatives, including this compound. Electrochemical studies suggest these compounds can act as powerful antioxidants by scavenging free radicals (Jovanović et al., 2020).

3. Potential Anticancer Agents

Certain derivatives of this compound have been evaluated for their potential as anticancer agents, particularly as inhibitors of receptor tyrosine kinases, which are critical in cancer cell signaling (Kalinichenko et al., 2019).

4. Soluble Polyamides

This compound plays a role in the synthesis of organo-soluble polyamides, demonstrating its utility in creating new materials with specific solubility and thermal properties (Bera et al., 2012).

5. Carbonic Anhydrase Inhibition

Benzamides, including those with this compound structure, have been found effective in inhibiting carbonic anhydrases, enzymes important in various physiological processes (Abdoli et al., 2018).

6. Histone Deacetylase Inhibition

Compounds derived from this compound have been identified as inhibitors of histone deacetylase (HDAC), which is significant in cancer research for its role in gene expression (Zhou et al., 2008).

7. Mosquito Development Inhibition

Some substituted benzamides, which may include this compound derivatives, have shown efficacy in inhibiting mosquito development, suggesting potential applications in pest control (Schaefer et al., 1978).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation or serious eye irritation . Precautionary measures include avoiding inhalation and contact with skin and eyes .

Future Directions

The trifluoromethyl group, which is present in 4-Amino-2-(trifluoromethyl)benzamide, is commonly found in FDA-approved drugs . This suggests that this compound and similar compounds could have potential applications in the development of new pharmaceuticals .

Mechanism of Action

Target of Action

The primary target of 4-Amino-2-(trifluoromethyl)benzamide is Cyclooxygenase-1 (COX-1) . COX-1 is an enzyme that plays a key role in the conversion of arachidonic acid to prostaglandins, which are lipid compounds with diverse hormone-like effects such as inflammation and pain.

Mode of Action

This compound interacts with COX-1 by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the physiological effects that these compounds mediate.

Pharmacokinetics

It is known that the compound is cell-permeable , suggesting that it can readily cross cell membranes to exert its effects This property is crucial for its bioavailability, as it allows the compound to reach its target sites within the body

Properties

IUPAC Name

4-amino-2-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O/c9-8(10,11)6-3-4(12)1-2-5(6)7(13)14/h1-3H,12H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFCGTQFWCJKPMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(F)(F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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